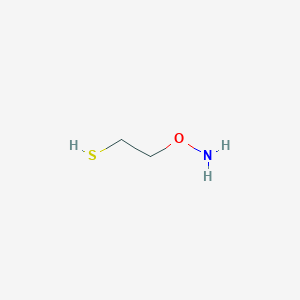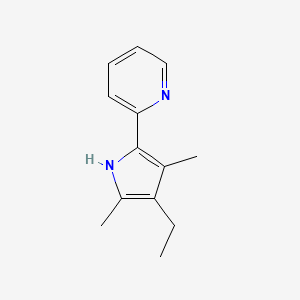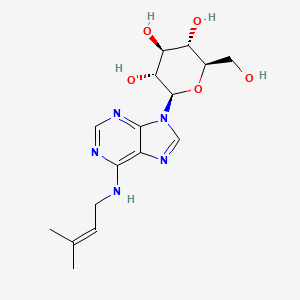
Isopentenyl-Adenine-9-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopentenyl-Adenine-9-glucoside is a naturally occurring cytokinin, a class of plant hormones that promote cell division and growth. This compound is a derivative of adenine, where an isopentenyl group is attached to the nitrogen at position 6, and a glucose molecule is attached to the nitrogen at position 9. It plays a crucial role in regulating various physiological processes in plants, including cell division, shoot and root growth, and response to environmental stresses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopentenyl-Adenine-9-glucoside typically involves the following steps:
-
Preparation of Isopentenyl-Adenine: : This step involves the alkylation of adenine with isopentenyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3).
-
Glycosylation: : The isopentenyl-adenine is then glycosylated using a glucosyl donor such as tetra-O-acetyl-α-D-glucopyranosyl bromide. The reaction is catalyzed by a Lewis acid like silver triflate (AgOTf) in an anhydrous solvent such as dichloromethane (DCM).
-
Deprotection: : The final step involves the removal of protecting groups from the glucose moiety to yield this compound. This is typically achieved using a mild acid like acetic acid in methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Isopentenyl-Adenine-9-glucoside can undergo oxidation reactions, particularly at the isopentenyl side chain. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction: : The compound can be reduced at the adenine ring or the isopentenyl group using reducing agents like sodium borohydride (NaBH4).
-
Substitution: : Nucleophilic substitution reactions can occur at the adenine ring, particularly at the nitrogen atoms. Reagents such as alkyl halides can be used for these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Oxidized derivatives of the isopentenyl group
Reduction: Reduced forms of the adenine ring or isopentenyl group
Substitution: Substituted adenine derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, Isopentenyl-Adenine-9-glucoside is used as a model compound to study the behavior of cytokinins. It helps in understanding the synthesis, degradation, and interaction of cytokinins with other plant hormones.
Biology
In biological research, this compound is crucial for studying plant growth and development. It is used to investigate the role of cytokinins in cell division, differentiation, and response to environmental stresses.
Medicine
Although primarily studied in plants, this compound has potential applications in medicine. It is being explored for its anti-aging properties and its ability to promote cell proliferation, which could be beneficial in wound healing and tissue regeneration.
Industry
In the agricultural industry, this compound is used to enhance crop yield and improve plant resistance to diseases and environmental stresses. It is also used in tissue culture techniques to promote the growth of plant cells and tissues in vitro.
Mécanisme D'action
Isopentenyl-Adenine-9-glucoside exerts its effects by binding to cytokinin receptors in plant cells. This binding activates a signal transduction pathway that leads to the expression of cytokinin-responsive genes. These genes are involved in various physiological processes, including cell division, shoot and root growth, and response to environmental stresses. The molecular targets include cytokinin receptors such as CRE1/AHK4, which are part of the two-component signaling system in plants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trans-Zeatin: Another naturally occurring cytokinin with a similar structure but different side chain.
Dihydrozeatin: A hydrogenated form of zeatin with similar biological activity.
Benzyladenine: A synthetic cytokinin with a benzyl group instead of an isopentenyl group.
Uniqueness
Isopentenyl-Adenine-9-glucoside is unique due to its specific glycosylation at the nitrogen atom of adenine. This modification enhances its stability and solubility, making it more effective in promoting plant growth and development compared to other cytokinins.
Propriétés
Numéro CAS |
83087-94-9 |
|---|---|
Formule moléculaire |
C16H23N5O5 |
Poids moléculaire |
365.38 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)21(7-20-10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19)/t9-,11-,12+,13-,16-/m1/s1 |
Clé InChI |
XEHLLUQVSRLWMH-HDNYONAXSA-N |
SMILES isomérique |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |
SMILES canonique |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-6-fluorobenzo[d]oxazole-2-thiol](/img/structure/B12866746.png)
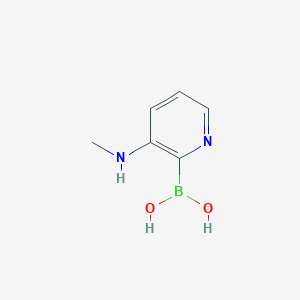
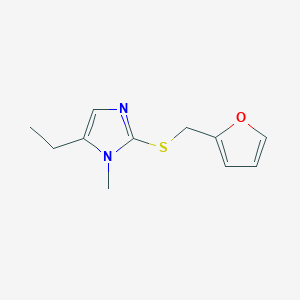
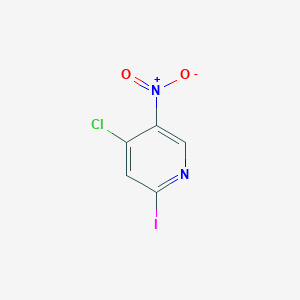
![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12866780.png)

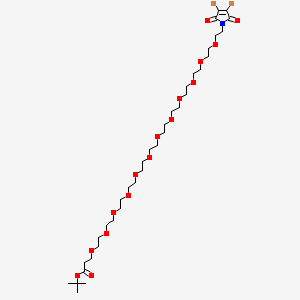
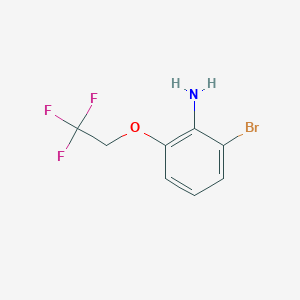
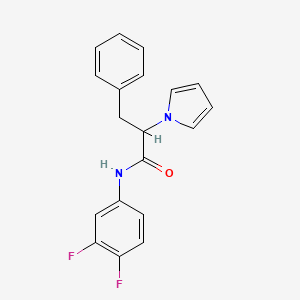
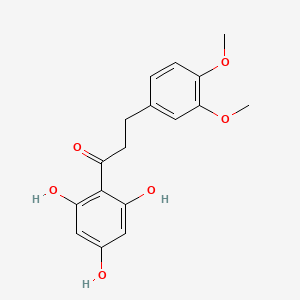
![1-{4-[4-(2-formyl-1H-pyrrol-1-yl)phenoxy]phenyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B12866811.png)
![2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866814.png)
